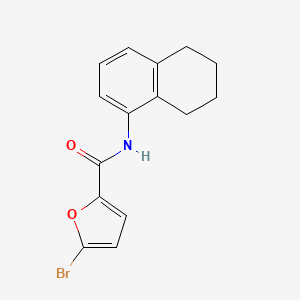
5-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-furamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTF is a furan derivative and has been found to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
5-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have anticancer properties and is being studied for its potential use in cancer therapy.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-furamide is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective and anticonvulsant effects. This compound has also been found to inhibit the activity of enzymes involved in inflammation and cancer progression, which may explain its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under a wide range of conditions, which makes it suitable for a variety of experimental settings. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 5-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-furamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the exact mechanism of action of this compound in cancer cells and to investigate its efficacy in animal models of cancer. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Future studies should focus on elucidating the molecular targets of this compound in the brain and investigating its efficacy in animal models of Alzheimer's and Parkinson's. Additionally, further studies are needed to optimize the synthesis of this compound and to develop new analogs with improved properties.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various fields. Its synthesis method is relatively straightforward, and it has been found to have a wide range of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential use in cancer therapy and the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 5,6,7,8-tetrahydro-1-naphthalenamine in the presence of thionyl chloride. The resulting product is then treated with furfurylamine to obtain this compound. The synthesis of this compound is relatively straightforward and can be accomplished in a few steps with high yield.
properties
IUPAC Name |
5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h3,5,7-9H,1-2,4,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQYZYWQLHSMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5712448.png)
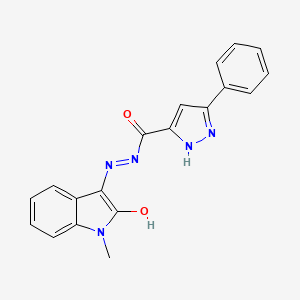
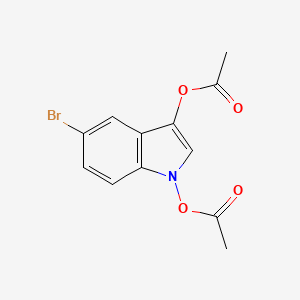
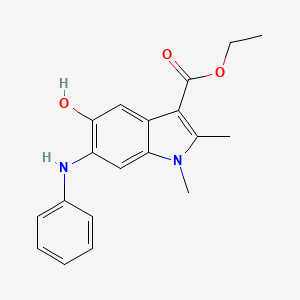
![2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5712473.png)
![N-[3-(acetylamino)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylacrylamide](/img/structure/B5712489.png)

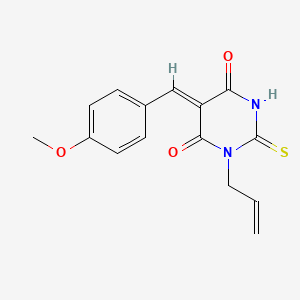
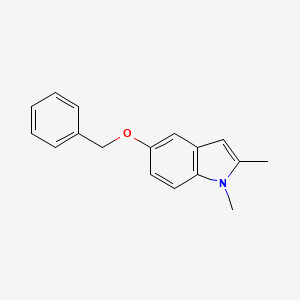
![N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5712523.png)
![N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5712532.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B5712537.png)
![N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5712541.png)
